N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative.
Coupling with Phenyl Ring: The benzothiazole derivative is then coupled with a phenyl ring through a substitution reaction, often using a suitable catalyst and solvent.
Introduction of Thiophene Ring:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antifungal agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound serves as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazoles
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a benzothiazole moiety with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and antibacterial agents .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPMAWHWUNKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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